

chemical properties of 7,8-Dihydro-8-oxo-7-propargyl guanosine

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Compound of Interest

Compound Name: 7,8-Dihydro-8-oxo-7-propargyl
guanosine

Cat. No.: B12402650

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Technical Guide: 7,8-Dihydro-8-oxo-7-propargyl guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dihydro-8-oxo-7-propargyl guanosine is a modified purine nucleoside that incorporates the structural features of 7,8-dihydro-8-oxoguanosine (8-oxo-G), a significant biomarker for oxidative stress, with a versatile propargyl group at the N7 position. The 8-oxo-G moiety is a common product of reactive oxygen species (ROS) interacting with guanine in both DNA and RNA, and it plays a role in mutagenesis and cellular signaling. The propargyl group, with its terminal alkyne, is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This dual functionality makes **7,8-dihydro-8-oxo-7-propargyl guanosine** a valuable tool for chemical biology and drug development, enabling its covalent linkage to a wide array of molecules for applications in diagnostics, targeted therapy, and the study of biological pathways.

This technical guide provides a summary of the known chemical properties of the parent molecule, 7,8-dihydro-8-oxoguanosine, a proposed synthetic route for the title compound, and an overview of its potential applications and relevant biological pathways. It is important to note that specific experimental data for **7,8-dihydro-8-oxo-7-propargyl guanosine** is not readily

available in the current scientific literature. Therefore, the information presented herein is based on the well-characterized parent compound and established synthetic methodologies for N7-alkylation of guanosine derivatives.

Chemical Properties

Quantitative data for **7,8-dihydro-8-oxo-7-propargyl guanosine** is not available. The following table summarizes the key chemical properties of the parent compound, 7,8-dihydro-8-oxoguanosine (8-Hydroxyguanosine).

Property	Value
Formal Name	7,8-dihydro-8-oxo-guanosine
Synonyms	8-Hydroxyguanosine, 8-oxo-G, 8-OHG
CAS Number	3868-31-3
Molecular Formula	C ₁₀ H ₁₃ N ₅ O ₆
Molecular Weight	299.2 g/mol
Solubility	0.1 M HCl: 10 mg/ml; DMSO: 10 mg/ml; DMF: Slightly soluble; Ethanol: Slightly soluble
UV Absorbance	λ _{max} : 250, 296 nm
SMILES	<chem>NC(N1[H])=NC(N([C@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--O2)C(O)=N3)=C3C1=O</chem>
InChI Key	FPGSEBKFEJEOSA-UMMCILCDSA-N

Experimental Protocols

Proposed Synthesis of 7,8-Dihydro-8-oxo-7-propargyl guanosine

The following is a proposed synthetic protocol based on established methods for the N7-alkylation of guanosine derivatives. This procedure involves the protection of the guanosine

hydroxyl and amino groups, followed by N7-propargylation, oxidation at the C8 position, and subsequent deprotection.

Materials:

- Guanosine
- Acetic anhydride
- Pyridine
- Propargyl bromide
- N,N-Dimethylformamide (DMF)
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Sodium bicarbonate
- Ammonia solution
- Silica gel for column chromatography
- Standard laboratory glassware and equipment

Procedure:

- Protection of Guanosine:
 - Suspend guanosine in pyridine and cool to 0°C.
 - Add acetic anhydride dropwise and stir at room temperature until the reaction is complete (monitored by TLC).
 - Quench the reaction with methanol and evaporate the solvent under reduced pressure.
 - Purify the resulting peracetylated guanosine by silica gel chromatography.

- N7-Propargylation:
 - Dissolve the protected guanosine in DMF.
 - Add propargyl bromide and stir at room temperature. The reaction progress should be monitored by TLC.
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - Purify the N7-propargylated product by silica gel chromatography.
- C8-Oxidation:
 - Dissolve the N7-propargylated guanosine derivative in DCM.
 - Add m-CPBA in portions at 0°C.
 - Stir the reaction at room temperature until the starting material is consumed (TLC).
 - Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
 - Dry the organic layer, filter, and evaporate the solvent.
 - Purify the 8-oxo product by silica gel chromatography.
- Deprotection:
 - Dissolve the protected **7,8-dihydro-8-oxo-7-propargyl guanosine** in a solution of ammonia in methanol.
 - Stir at room temperature overnight.
 - Evaporate the solvent to dryness to obtain the final product.
 - Purify by reverse-phase HPLC if necessary.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

General Protocol for LC-MS/MS Analysis

This protocol outlines a general method for the detection and quantification of **7,8-dihydro-8-oxo-7-propargyl guanosine** in biological samples, adapted from established methods for 8-oxoguanosine.

Sample Preparation (from DNA):

- Isolate DNA from the biological sample using a method that minimizes artificial oxidation (e.g., using DNAzol and including metal chelators like deferoxamine).
- Enzymatically digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.
- Add an isotopically labeled internal standard of **7,8-dihydro-8-oxo-7-propargyl guanosine**.
- Purify the nucleosides using solid-phase extraction (SPE).

LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column suitable for nucleoside analysis.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
 - Injection Volume: 5-10 μL .
- Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by direct infusion of the synthesized compound.

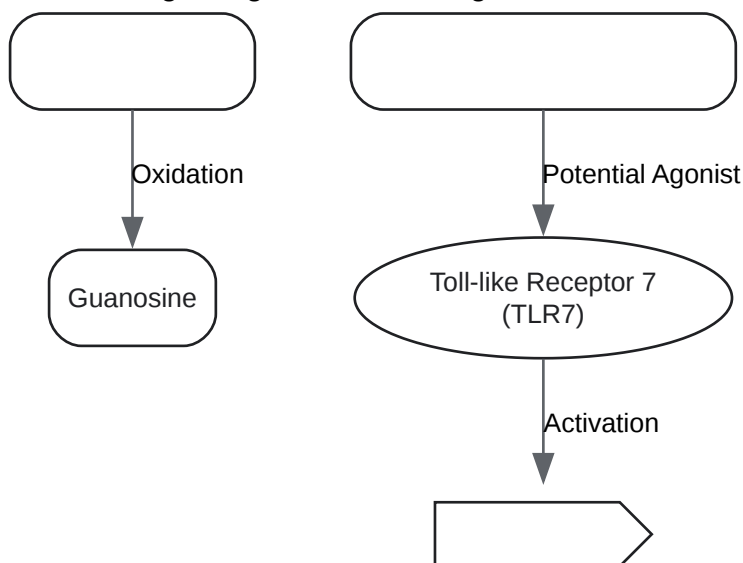
Signaling Pathways and Applications

The biological activity of **7,8-dihydro-8-oxo-7-propargyl guanosine** has not been reported. However, based on the known roles of its parent molecule, 8-oxoguanine, and the functionality of the propargyl group, several potential applications and areas of investigation can be proposed.

Role of 8-Oxoguanine in Cellular Signaling

8-oxoguanine is not merely a marker of DNA damage but also an active participant in cellular signaling. For instance, free 8-oxoG, excised from DNA by the base excision repair (BER) enzyme 8-oxoguanine DNA glycosylase 1 (OGG1), can activate small GTPases like Rac1, leading to the production of ROS and modulating inflammatory responses. Furthermore, 8-oxoG has been shown to activate dendritic cells, key players in the innate and adaptive immune systems. N7-substituted guanosine analogs have also been identified as agonists of Toll-like receptor 7 (TLR7), inducing an innate immune response.

Potential Signaling Role of 8-Oxoguanine Derivatives



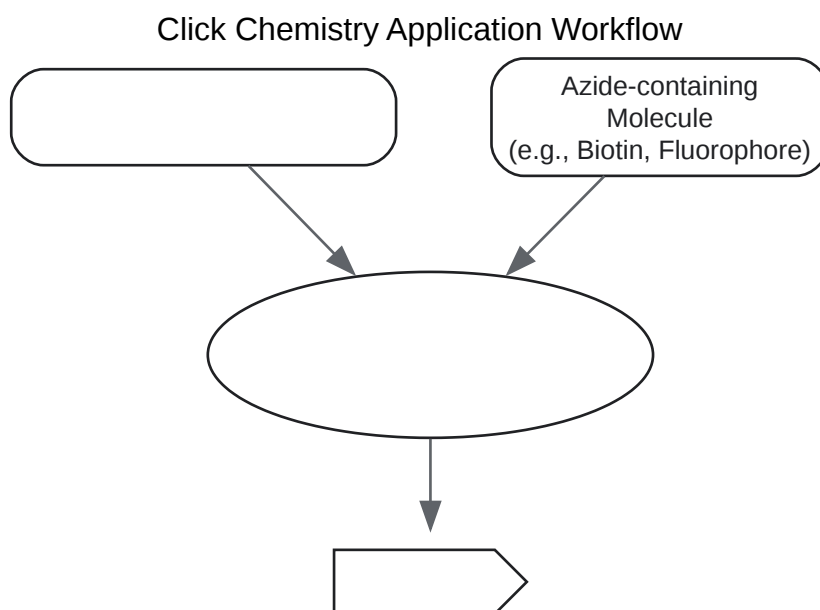
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Caption: Potential TLR7 activation by N7-substituted 8-oxoguanosine analogs.

Application in Click Chemistry

The primary utility of the propargyl group is to serve as a reactive handle for click chemistry. This allows for the specific and efficient covalent attachment of **7,8-dihydro-8-oxo-7-propargyl guanosine** to any molecule bearing an azide group. This bioconjugation strategy can be employed for various applications:

- **Fluorescent Labeling:** Attaching a fluorescent azide dye to visualize the localization of the nucleoside analog in cells or tissues.
- **Affinity Pull-down Assays:** Conjugating to an azide-biotin tag to identify binding partners (proteins, enzymes) of 8-oxoguanosine.
- **Drug Targeting:** Linking to a targeting moiety (e.g., an antibody or peptide) to deliver the nucleoside analog to specific cell types.



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Caption: Bioconjugation via Copper-Catalyzed Click Chemistry.

Conclusion

7,8-Dihydro-8-oxo-7-propargyl guanosine represents a promising chemical tool for the study of oxidative stress and the biological roles of modified nucleosides. While direct experimental data on this specific molecule is currently lacking, its synthesis is feasible through established chemical routes. Its unique structure, combining the biologically relevant 8-oxoguanosine core with a versatile propargyl handle, opens up numerous possibilities for its application in chemical biology, diagnostics, and therapeutic development. Further research is warranted to synthesize and characterize this compound and to explore its potential in modulating immune responses and serving as a probe for understanding the complex signaling pathways associated with oxidative damage.

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